molecular formula C11H12ClNO3 B095099 N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide CAS No. 16539-51-8

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

Cat. No.: B095099
CAS No.: 16539-51-8
M. Wt: 241.67 g/mol
InChI Key: DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a butanamide moiety

Scientific Research Applications

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and side effects. The specific safety and hazards information for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” is not available in the searched resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” are not available in the searched resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-2-methoxyaniline with acetoacetic acid derivatives. The process can be summarized as follows:

    Step 1: 4-chloro-2-methoxyaniline is reacted with acetoacetic ester in the presence of a base such as sodium ethoxide.

    Step 2: The resulting intermediate is then subjected to acidic hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: 4-chloro-2-methoxybenzoic acid.

    Reduction: N-(4-chloro-2-methoxyphenyl)-3-hydroxybutanamide.

    Substitution: N-(4-amino-2-methoxyphenyl)-3-oxobutanamide.

Comparison with Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)acetamide
  • N-(4-chloro-2-methoxyphenyl)propionamide
  • N-(4-chloro-2-methoxyphenyl)butyramide

Comparison: N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is unique due to the presence of the oxobutanamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.